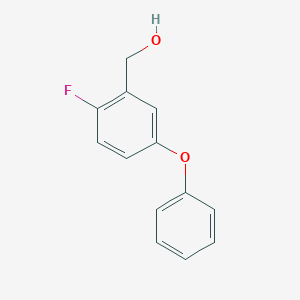

(2-Fluoro-5-phenoxyphenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68359-59-1 |

|---|---|

Molecular Formula |

C13H11FO2 |

Molecular Weight |

218.22 g/mol |

IUPAC Name |

(2-fluoro-5-phenoxyphenyl)methanol |

InChI |

InChI=1S/C13H11FO2/c14-13-7-6-12(8-10(13)9-15)16-11-4-2-1-3-5-11/h1-8,15H,9H2 |

InChI Key |

SKXXAJUDOWWYBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)F)CO |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for 2 Fluoro 5 Phenoxyphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In (2-Fluoro-5-phenoxyphenyl)methanol, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the hydroxyl (-OH) proton. The aromatic region would show complex splitting patterns due to the presence of both the fluoro-substituted and the phenoxy rings. The chemical shifts and coupling constants of these protons are influenced by the electron-withdrawing effect of the fluorine atom and the ether linkage. The methylene protons would appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic Protons | 6.8 - 7.5 | Multiplet (m) |

| Methylene (-CH₂) Protons | ~4.6 | Singlet (s) or Doublet (d) |

| Hydroxyl (-OH) Proton | Variable | Broad Singlet (br s) |

Note: The exact chemical shifts and coupling constants for this compound are not publicly available and the values presented are estimations based on structurally similar compounds.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR spectroscopy is instrumental in defining the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The spectrum would reveal signals for the twelve aromatic carbons and the single methylene carbon. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JCF), a key indicator of direct C-F bonding. The chemical shifts of the aromatic carbons are influenced by the fluorine substituent and the phenoxy group, providing valuable information about their positions on the aromatic ring. The methylene carbon signal would be expected in the aliphatic region of the spectrum.

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 160 |

| Methylene (-CH₂) Carbon | ~60-70 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. ambeed.com Given that ¹⁹F has a nuclear spin of 1/2 and a high natural abundance, it provides sharp signals over a wide chemical shift range. sigmaaldrich.com For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to its electronic environment, which is influenced by the surrounding substituents on the aromatic ring. sigmaaldrich.com Coupling between the fluorine and adjacent protons (H-F coupling) would result in a multiplet structure for the fluorine signal, providing further structural information. nih.gov The precise chemical shift would be a unique identifier for this specific fluorine environment.

Application of Gel-Phase ¹⁹F NMR for Reaction Monitoring in Solid-Phase Synthesis

Gel-phase ¹⁹F NMR spectroscopy is a powerful, non-invasive tool for monitoring the progress of reactions in real-time during solid-phase synthesis. This technique is particularly advantageous when a fluorine-containing molecule, such as a derivative of this compound, is attached to a solid support. By incorporating a ¹⁹F-labeled compound onto the resin, the reaction progress can be directly observed by acquiring ¹⁹F NMR spectra of the resin-bound material. The chemical shift of the fluorine atom will change as the reaction proceeds, allowing for the clear differentiation between the starting material, intermediates, and the final product. This method provides a direct and quantitative measure of reaction conversion without the need for cleavage from the solid support, thereby streamlining the optimization of reaction conditions.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, resulting from O-H stretching vibrations. The C-H stretching vibrations of the aromatic rings and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The presence of the aromatic rings would also be confirmed by C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the alcohol and the ether linkage would be observed in the 1000-1300 cm⁻¹ range. A characteristic C-F stretching band would also be present, typically in the 1000-1400 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| C-O Stretch (Alcohol, Ether) | 1000 - 1300 |

| C-F Stretch | 1000 - 1400 |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Cleavage of the C-C bond between the aromatic ring and the methylene group would lead to the loss of a hydroxymethyl radical (•CH₂OH), resulting in a significant fragment ion. Another common fragmentation pathway for benzyl (B1604629) alcohols is the loss of a water molecule (H₂O) from the molecular ion. The ether linkage could also cleave, leading to fragments corresponding to the fluorobenzyl and phenoxy moieties. The presence of the fluorine atom would be evident in the isotopic pattern of the fluorine-containing fragments.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a compound. By providing mass measurements with high accuracy, typically to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. This is a critical step in the identification of newly synthesized compounds or in the characterization of known substances.

In the analysis of this compound, HRMS would be employed to confirm its molecular formula, C₁₃H₁₁FO₂. The technique can distinguish between compounds with the same nominal mass but different elemental compositions, a task that is beyond the capability of low-resolution mass spectrometry. The high resolving power of HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, is crucial for achieving the necessary mass accuracy. For instance, a resolving power of 35,000 to 70,000 full width at half maximum (FWHM) is often sufficient to achieve mass accuracies of less than 5 ppm for complex samples. ambeed.com

Table 1: Theoretical vs. Experimental Mass Data for this compound

| Ion Adduct | Theoretical m/z | Experimental m/z (Hypothetical) | Mass Accuracy (ppm) (Hypothetical) |

| [M+H]⁺ | 219.0816 | 219.0814 | -0.91 |

| [M+Na]⁺ | 241.0635 | 241.0632 | -1.24 |

| [M-H]⁻ | 217.0670 | 217.0673 | +1.38 |

This table presents hypothetical HRMS data for illustrative purposes, as specific experimental values for this compound are not publicly available.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This combination is particularly well-suited for the analysis of complex mixtures and for the assessment of the purity of a chemical substance. In the context of this compound, LC-MS would be utilized to separate the target compound from any impurities that may be present from its synthesis or degradation.

A typical LC-MS method would involve the use of a reversed-phase column, such as a C18 column, with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. lcms.cz The mass spectrometer, often a triple quadrupole or a high-resolution instrument, can be operated in either positive or negative ionization mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ of this compound and any potential impurities. The sensitivity of modern LC-MS systems allows for the detection and quantification of impurities at very low levels, which is crucial for quality control. nih.gov

Table 2: Hypothetical LC-MS Purity Analysis of this compound

| Retention Time (min) | Detected m/z | Proposed Identity | Area % |

| 8.5 | 219.08 | This compound | 99.5 |

| 6.2 | 203.09 | Potential Starting Material Impurity | 0.3 |

| 9.8 | 235.08 | Potential Over-oxidation Product | 0.2 |

This table represents a hypothetical purity analysis and does not reflect actual experimental data.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within a molecule, providing information about the presence of chromophores and the extent of conjugation. The UV-Vis spectrum of this compound is expected to be influenced by the electronic structure of its constituent phenyl rings and the ether linkage.

The absorption spectrum of substituted diphenyl ethers typically shows characteristic bands related to the π → π* transitions of the aromatic rings. nih.gov The position and intensity of these absorption maxima (λmax) can be affected by the nature and position of substituents on the phenyl rings, as well as the solvent used for the measurement. For this compound, the fluorine atom and the hydroxymethyl group can act as auxochromes, potentially causing a shift in the absorption bands compared to unsubstituted diphenyl ether. The spectrum would likely be recorded in a solvent such as methanol or ethanol (B145695).

Table 3: Expected UV-Vis Absorption Data for this compound in Methanol

| Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) (Hypothetical) | Corresponding Transition |

| ~230 | 12,000 | π → π |

| ~275 | 2,500 | π → π |

Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Phenoxyphenyl Methanol

Mechanistic Pathway Elucidation through Computational Modeling

No published data available.

Further research and publication in the field of computational chemistry are required before a detailed article on the theoretical aspects of (2-Fluoro-5-phenoxyphenyl)methanol can be written.

Reaction Mechanism Studies

The reaction mechanisms of this compound are anticipated to be influenced by the interplay of the fluoro, phenoxy, and hydroxyl functional groups. Insights can be drawn from computational studies on substituted benzyl (B1604629) alcohols and fluorinated aromatic compounds.

For instance, the dehydrogenation of benzyl alcohols, a common reaction pathway, has been shown to proceed via a β-hydride elimination step from a metal-alkoxide intermediate in the presence of a catalyst. acs.org A computational study on the manganese-catalyzed synthesis of benzimidazoles from o-phenylenediamines and substituted benzyl alcohols revealed that the reaction is initiated by the dehydrogenation of the alcohol. acs.org The calculated free energy profile for this process indicates that the formation of the manganese-hydride species and the release of the corresponding aldehyde is a key step. acs.org In the context of this compound, the electron-withdrawing nature of the fluorine atom could influence the acidity of the hydroxyl proton and the stability of any charged intermediates, thereby affecting the reaction kinetics.

Furthermore, studies on fluorinated compounds highlight the unique reactivity imparted by the fluorine atom. For example, the hydroformylation of fluoro-olefins has been shown to be highly regioselective, a phenomenon attributed to electronic effects of the fluorine substituents. nih.gov This suggests that the fluorine atom in this compound could play a significant role in directing the stereochemistry of its reactions.

Mechanistic investigations into the oxidation of alcohols also provide relevant insights. The oxidation of primary alcohols can lead to aldehydes and subsequently to carboxylic acids, with the specific product often determined by the choice of oxidizing agent and reaction conditions. rsc.org Theoretical studies can elucidate the transition states and intermediate species involved in these transformations.

Microkinetic Simulations of Chemical Processes

Microkinetic modeling is a powerful tool for understanding the kinetics of complex catalytic reactions by considering all elementary reaction steps. While no specific microkinetic simulations for reactions involving this compound have been reported, studies on similar systems, such as the oxidation of alcohols and other small molecules, can illustrate the methodology and potential findings.

The following table illustrates a hypothetical set of elementary reactions that could be included in a microkinetic model for the oxidation of this compound on a catalyst surface.

| Step | Reaction | Description |

| 1 | R-CH₂OH(g) + * ⇌ R-CH₂OH | Adsorption of this compound |

| 2 | O₂(g) + 2 ⇌ 2O | Dissociative adsorption of oxygen |

| 3 | R-CH₂OH + O* → R-CH₂O* + OH | Hydrogen abstraction from the hydroxyl group |

| 4 | R-CH₂O → R-CHO* + H | Hydrogen abstraction from the methylene (B1212753) group |

| 5 | R-CHO ⇌ R-CHO(g) + | Desorption of the aldehyde product |

| 6 | H + OH* → H₂O* + | Formation of water |

| 7 | H₂O ⇌ H₂O(g) + * | Desorption of water |

R represents the (2-Fluoro-5-phenoxyphenyl) group, and * represents an active site on the catalyst surface.

Conformational Analysis using Molecular Mechanics (MM+) and Semi-Empirical Methods (AM1)

The conformational landscape of this compound is determined by the rotational freedom around the C-C and C-O bonds. Molecular mechanics (MM+) and semi-empirical methods like AM1 are well-suited for exploring the potential energy surface and identifying the most stable conformers.

A study on the conformational properties of fluorinated benzyl alcohol derivatives using IR spectroscopy and quantum chemical calculations provides valuable analogous data. researchgate.net This study revealed that the presence and position of fluorine substituents significantly influence the conformational preferences and the hydrogen-bonding acidity of the benzyl alcohols. For ortho-fluorinated benzyl alcohols, an intramolecular hydrogen bond between the hydroxyl group and the fluorine atom can stabilize certain conformations. researchgate.net

For this compound, the key dihedral angles determining its conformation would be the C(ipso)-C(α) bond of the benzyl group and the C-O-C linkage of the diphenyl ether moiety. The MM+ and AM1 methods can be used to calculate the energy as a function of these dihedral angles to identify low-energy conformers.

The following table presents hypothetical relative energies for different conformers of a related fluorinated benzyl alcohol, illustrating the type of data that would be obtained from such a study.

| Conformer | Dihedral Angle (ϕ) | Dihedral Angle (χ) | Relative Energy (kcal/mol) |

| Proximal | ~60° | ~60° | 0.0 |

| Distal | ~180° | ~60° | 1.5 |

| Chelated (gauche) | ~60° | ~180° | 0.8 |

Dihedral angles are defined in the source study on fluorinated benzyl alcohols. researchgate.net

These calculations would likely show a preference for conformations where steric hindrance is minimized and favorable intramolecular interactions, such as a weak hydrogen bond between the hydroxyl proton and the fluorine atom or the phenoxy oxygen, are maximized.

Lattice Energy Calculations (e.g., PIXEL method)

The arrangement of molecules in the solid state is governed by intermolecular interactions, and the lattice energy represents the strength of these interactions. The PIXEL method is a semi-empirical approach that calculates the lattice energy by partitioning the interaction energy into coulombic, polarization, dispersion, and repulsion terms based on the molecular electron density. acs.orgcolab.ws

While the crystal structure of this compound is not publicly available, studies on other fluorinated organic compounds provide a framework for understanding its potential crystal packing. The presence of a fluorine atom can lead to specific intermolecular interactions, such as C-H···F and F···F contacts, which can significantly influence the crystal structure. rsc.org

A PIXEL analysis of a crystalline fluorinated compound would involve calculating the interaction energies between a central molecule and its neighbors. acs.orgresearchgate.net This allows for the identification of the most significant intermolecular interactions that stabilize the crystal lattice. For this compound, one would expect a combination of hydrogen bonding involving the hydroxyl group (O-H···O), π-π stacking interactions between the aromatic rings, and weaker C-H···O and C-H···F interactions.

The following table provides an example of the breakdown of lattice energy contributions for a hypothetical fluorinated organic crystal, as would be calculated by the PIXEL method.

| Interaction Type | Coulombic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total (kJ/mol) |

| Hydrogen Bonding (O-H···O) | -30.5 | -5.2 | -15.8 | 12.1 | -39.4 |

| π-π Stacking | -12.3 | -3.1 | -45.6 | 20.5 | -40.5 |

| C-H···F Interactions | -5.1 | -1.0 | -8.2 | 4.5 | -9.8 |

| Other van der Waals | -8.7 | -2.5 | -25.1 | 15.3 | -21.0 |

| Total Lattice Energy | -56.6 | -11.8 | -94.7 | 52.4 | -110.7 |

These values are illustrative and based on typical magnitudes for such interactions.

The analysis would reveal the dominant forces in the crystal packing. For example, the dispersion energy is often the largest attractive contribution, while the coulombic term is significant for polar interactions like hydrogen bonds. researchgate.net The repulsive term counteracts the attractive forces at short intermolecular distances. Such an analysis for this compound would provide valuable insights into its solid-state properties.

Chemical Reactivity and Synthetic Transformations of 2 Fluoro 5 Phenoxyphenyl Methanol

Reactions at the Methanol (B129727) Functionality

The primary alcohol group is a versatile handle for a variety of chemical modifications. Common reactions involving the methanol moiety include oxidation, esterification, and conversion to an alkyl halide.

The partial oxidation of (2-Fluoro-5-phenoxyphenyl)methanol would yield the corresponding aldehyde, (2-Fluoro-5-phenoxyphenyl)formaldehyde, while more vigorous oxidation would produce (2-Fluoro-5-phenoxy)benzoic acid. The choice of oxidizing agent is crucial for controlling the outcome of this transformation.

Esterification can be readily achieved by reacting the alcohol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid or base catalyst. This reaction is a fundamental transformation for the synthesis of various esters with potential applications in materials science and as synthetic intermediates.

Furthermore, the hydroxyl group can be substituted to form an alkyl halide, a key transformation for subsequent nucleophilic substitution or cross-coupling reactions. This is often accomplished using reagents like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide).

| Reaction Type | Reagent(s) | Product |

| Oxidation (partial) | Pyridinium chlorochromate (PCC) | (2-Fluoro-5-phenoxyphenyl)formaldehyde |

| Oxidation (full) | Potassium permanganate (B83412) (KMnO4) | (2-Fluoro-5-phenoxy)benzoic acid |

| Esterification | Acetic anhydride, pyridine | (2-Fluoro-5-phenoxyphenyl)methyl acetate (B1210297) |

| Halogenation | Thionyl chloride (SOCl2) | 1-(chloromethyl)-2-fluoro-5-phenoxybenzene |

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Phenoxyphenyl Core

The electronic nature of the substituents on the aromatic rings significantly influences the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom and the phenoxy group are ortho, para-directing activators for electrophilic aromatic substitution, although the fluorine atom has a deactivating inductive effect. The phenoxy group is generally a stronger activating group than fluorine. Therefore, electrophilic substitution is expected to occur preferentially on the phenoxy-substituted ring, at the positions ortho and para to the phenoxy group.

Conversely, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by strongly electron-withdrawing groups. ebyu.edu.tr In the case of this compound, the presence of the electron-donating phenoxy group makes the fluorinated ring less susceptible to nucleophilic attack unless further activated. However, under forcing conditions or with strong nucleophiles, substitution of the fluorine atom may be possible. Studies on related fluoroaromatic compounds have shown that the rate of SNAr reactions is enhanced by the presence of fluorine substituents. ebyu.edu.tr

The reactivity of halogenated aromatic compounds in nucleophilic aromatic substitution can be influenced by the nature of the nucleophile and the reaction conditions. For instance, unprotected ortho-fluoro or methoxy (B1213986) benzoic acids can undergo substitution with organolithium or Grignard reagents. researchgate.net

| Substitution Type | Position of Attack | Directing Group Influence |

| Electrophilic Aromatic Substitution | Ortho and para to the phenoxy group | Phenoxy group (activating), Fluoro group (deactivating) |

| Nucleophilic Aromatic Substitution | Position of the fluorine atom | Requires strong activation or harsh conditions |

Role as a Key Intermediate in Multi-Step Organic Syntheses

This compound and its derivatives can serve as crucial building blocks in the synthesis of more complex molecules. The strategic placement of the fluoro, phenoxy, and methanol functionalities allows for sequential and site-selective reactions.

For example, the methanol group can be oxidized to a carbonyl, which can then participate in a variety of carbon-carbon bond-forming reactions such as aldol (B89426) condensations or Wittig reactions. The resulting products can then undergo further transformations, including cyclization reactions to form heterocyclic systems.

The fluorine atom can be utilized in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. This is a powerful strategy for the synthesis of complex biaryl or arylamine structures. The ability of a fluorine atom to be displaced in nucleophilic aromatic substitution reactions also provides a route to introduce a variety of functional groups. nih.gov

Synthesis and Applications of Derivatives Incorporating the 2 Fluoro 5 Phenoxyphenyl Methanol Moiety

Utilization of (2-Fluoro-5-phenoxyphenyl)methanol as a Versatile Building Block

This compound serves as a crucial starting material for the synthesis of more complex molecules. The primary functional group, the hydroxymethyl group (-CH₂OH), can be readily oxidized to an aldehyde (-CHO) or a carboxylic acid (-COOH). These transformations unlock a wide array of subsequent chemical reactions. For instance, the oxidation of this compound to 2-fluoro-5-phenoxybenzaldehyde is a key step. This aldehyde can then participate in various condensation reactions, such as the Claisen-Schmidt condensation to form chalcones or the Knoevenagel condensation to produce cyanoacrylates. ijarsct.co.injetir.orgnih.govchemrxiv.orgresearchgate.netyoutube.com

Furthermore, oxidation to 2-fluoro-5-phenoxybenzoic acid allows for the synthesis of esters and amides. The corresponding acyl hydrazide, derived from the carboxylic acid, is a critical precursor for the construction of 1,3,4-oxadiazole (B1194373) rings. nih.govnih.gov The aromatic core of this compound can also be functionalized, for example, through bromination to create intermediates like (2-bromo-5-fluorophenyl)methanol, which can then be used in cross-coupling reactions. bldpharm.com Additionally, the core structure is found in more complex molecules investigated as radioligands, such as derivatives of N-(5-fluoro-2-phenoxyphenyl)acetamide, highlighting the importance of this scaffold in medicinal chemistry research. nih.gov

The conversion of the methanol (B129727) to other functional groups is a common strategy. For example, the synthesis of 5-fluoro-2-methoxynicotinaldehyde (B1322631) involves the oxidation of (5-fluoro-2-methoxy-pyridin-3-yl)-methanol using manganese(IV) oxide. chemicalbook.com A similar oxidation of this compound provides the corresponding aldehyde, a key intermediate for many of the derivatives discussed below.

Synthesis of Structurally Related Fluorinated Phenoxyphenyl Derivatives

The (2-fluoro-5-phenoxyphenyl) moiety has been incorporated into a variety of heterocyclic and other complex structures, as detailed in the following subsections.

Phenoxyphenyl cyanoacrylates are a class of compounds synthesized for applications in polymer chemistry. The synthesis of these molecules is typically achieved through the Knoevenagel condensation, which involves the reaction of a substituted benzaldehyde (B42025) with a cyanoacetate (B8463686) ester, catalyzed by a base like piperidine. chemrxiv.org

To synthesize a cyanoacrylate containing the (2-fluoro-5-phenoxy)phenyl group, the key precursor is 2-fluoro-5-phenoxybenzaldehyde. This aldehyde can be prepared by the oxidation of this compound. The subsequent Knoevenagel condensation with an alkyl cyanoacetate, such as isobutyl or 2-methoxyethyl cyanoacetate, yields the desired phenoxyphenyl cyanoacrylate derivative. chemrxiv.orgchemrxiv.org These monomers can then be copolymerized with other monomers like styrene (B11656) to produce functional polymers. chemrxiv.orgchemrxiv.org

Table 1: Synthesis of Ring-Disubstituted Phenylcyanoacrylates via Knoevenagel Condensation

| Benzaldehyde Derivative | Cyanoacetate | Product | Reference |

|---|---|---|---|

| 4-Fluoro-3-phenoxybenzaldehyde | Isobutyl cyanoacetate | Isobutyl 2-cyano-3-(4-fluoro-3-phenoxyphenyl)acrylate | chemrxiv.org |

Isoxazoles are five-membered heterocyclic compounds known for a wide range of biological activities. researchgate.net A common and effective method for synthesizing 3,5-disubstituted isoxazoles is the cyclocondensation reaction of a chalcone (B49325) with hydroxylamine (B1172632) hydrochloride in the presence of a base. researchgate.netnih.gov

The synthesis of a phenoxyphenyl isoxazole (B147169) begins with the preparation of the corresponding chalcone. This is achieved through a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. ijarsct.co.in To incorporate the (2-fluoro-5-phenoxy)phenyl moiety, one could react 2-fluoro-5-phenoxybenzaldehyde (obtained from the oxidation of this compound) with an appropriate acetophenone. The resulting chalcone is then treated with hydroxylamine to yield the target phenoxyphenyl isoxazole. nih.gov

Table 2: Synthesis of Isoxazoles from Chalcones

| Chalcone Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 1,3-Diaryl-2-propen-1-one | Hydroxylamine Hydrochloride/Base | 3,5-Diaryl-isoxazole | researchgate.netnih.gov |

1,3,4-Oxadiazoles are another important class of heterocyclic compounds with diverse chemical properties. A primary synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. nih.govorganic-chemistry.org A common method utilizes the reaction of a carboxylic acid hydrazide with a carboxylic acid (or its derivative) in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov

To prepare an oxadiazole with the (2-fluoro-5-phenoxy)phenyl substituent, the synthesis would start with the oxidation of this compound to 2-fluoro-5-phenoxybenzoic acid. The carboxylic acid is then converted to its corresponding hydrazide, 2-fluoro-5-phenoxybenzohydrazide. This key intermediate can then be reacted with another carboxylic acid or acyl chloride in the presence of a cyclizing agent to form the desired 2,5-disubstituted-1,3,4-oxadiazole. nih.gov

Table 3: General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

| Reactant 1 | Reactant 2 | Reagent/Condition | Product | Reference |

|---|---|---|---|---|

| Hydrazide | Substituted Acid | POCl₃ / Reflux | 2,5-Disubstituted 1,3,4-Oxadiazole | nih.gov |

Fluorinated terphenyls are of interest in materials science, particularly for liquid crystals and organic electronics. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryls and polyaryls, including terphenyls. kfupm.edu.sanih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester. kfupm.edu.sa

The synthesis of a terphenyl containing the (2-fluoro-5-phenoxy)phenyl moiety can be envisioned through a sequential Suzuki-Miyaura coupling strategy. One approach involves the preparation of (2-fluoro-5-phenoxyphenyl)boronic acid. This can be achieved from a corresponding aryl halide, such as 2-bromo-5-fluorophenol, which is then subjected to phenoxylation followed by conversion to the boronic acid. A related precursor, [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol, has been synthesized and used in Suzuki-Miyaura cross-coupling reactions to create biaryl compounds. This highlights the utility of the core scaffold in building more complex aryl structures like terphenyls through palladium-catalyzed cross-coupling reactions. kfupm.edu.saresearchgate.netresearchgate.net

Table 4: Synthesis of Fluorinated Terphenyls via Suzuki-Miyaura Coupling

| Aryl Halide | Arylboronic Acid | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Dibrominated Fluorobenzene | Arylboronic Acid (2 equiv.) | Pd Catalyst / Base | Fluorinated Terphenyl | kfupm.edu.saresearchgate.net |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors for flavonoids and various heterocyclic compounds, and they possess a wide range of biological activities. ijarsct.co.innih.gov The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an aromatic ketone. ijarsct.co.injetir.orgresearchgate.net

To synthesize a chalcone featuring the (2-fluoro-5-phenoxy)phenyl moiety, the key starting material is 2-fluoro-5-phenoxybenzaldehyde. This aldehyde, which can be obtained through the oxidation of this compound, is then condensed with a substituted acetophenone in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide. nih.govresearchgate.net This reaction yields the desired functionalized chalcone, which can be isolated and purified, or used directly in subsequent reactions to form other compounds like isoxazoles and pyrazolines. ijarsct.co.innih.gov

Table 5: Synthesis of Chalcones via Claisen-Schmidt Condensation

| Aromatic Aldehyde | Aromatic Ketone | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzaldehyde | Acetophenone | Ethanolic NaOH | Chalcone (1,3-Diphenyl-2-propen-1-one) | ijarsct.co.inyoutube.com |

Quinoxaline (B1680401) Derivatives

The synthesis of quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, often involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. nih.govencyclopedia.pub The this compound moiety can be incorporated into quinoxaline structures by first converting the methanol group into a reactive carbonyl functional group.

A plausible synthetic pathway begins with the oxidation of this compound to its corresponding aldehyde, (2-Fluoro-5-phenoxy)benzaldehyde. This transformation can be achieved using standard oxidizing agents. The resulting aldehyde can then serve as a precursor for generating a 1,2-dicarbonyl species or be used directly in condensation reactions.

One established method for quinoxaline synthesis is the reaction of an ortho-phenylenediamine with an α-haloketone. nih.govlongdom.org Alternatively, and more directly for this precursor, is the condensation of an ortho-phenylenediamine with an aldehyde. nih.gov For instance, (2-Fluoro-5-phenoxy)benzaldehyde can be reacted with an ortho-phenylenediamine in the presence of a suitable catalyst and solvent system to yield a 2-substituted quinoxaline. While numerous methods exist for this transformation, including catalyst-free approaches in green solvents like water or ethanol (B145695), the specific conditions would need to be optimized for the electronic properties conferred by the fluoro and phenoxy substituents. nih.gov

Another advanced method involves the use of aryne chemistry, where a phenoxy group can be introduced onto a quinoxalinone core. nih.govrsc.org However, a more direct incorporation of the entire (2-Fluoro-5-phenoxyphenyl) moiety relies on its initial conversion to the aldehyde. The general reaction scheme for the synthesis of a quinoxaline derivative from (2-Fluoro-5-phenoxy)benzaldehyde and an ortho-phenylenediamine is outlined below.

Table 1: Plausible Synthesis of a (2-Fluoro-5-phenoxyphenyl)quinoxaline Derivative

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Oxidation | This compound | e.g., PCC, CH₂Cl₂ | (2-Fluoro-5-phenoxy)benzaldehyde |

Development of Linkers for Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry and drug discovery, relying on linkers to anchor molecules to a solid support. nih.govresearchgate.net The development of novel linkers with specific stability and cleavage properties is an ongoing area of research. nih.gov Diaryl- and triaryl-methanol structures are common motifs in acid-labile linkers, such as the Wang and Rink linkers.

The this compound scaffold can be envisioned as a building block for a new class of linkers. Its utility would be enhanced by converting it into a secondary, diarylmethanol structure, thereby increasing the stability of the corresponding carbocation formed during acid-catalyzed cleavage from the solid support. This can be achieved through a Friedel-Crafts reaction between (2-Fluoro-5-phenoxy)benzaldehyde (obtained via oxidation of the parent alcohol) and a suitable aromatic compound, followed by reduction of the resulting ketone.

Alternatively, the this compound itself could be attached to a resin-bound molecule. A notable example of a related structure is the polymer-supported (2,6-dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol, which has been developed as a stable linker for immobilizing carboxylic acids, amines, and alcohols. nih.gov This linker is stable to a wide range of reagents but can be cleaved under moderately acidic conditions (e.g., 20% TFA). nih.gov By analogy, a linker derived from the this compound moiety would be expected to exhibit specific acid lability, influenced by the electronic effects of the fluoro and phenoxy substituents. The electron-withdrawing nature of the fluorine atom and the electron-donating/withdrawing nature of the phenoxy group would modulate the stability of the benzyl-type carbocation intermediate, allowing for fine-tuning of the cleavage conditions.

Table 2: Conceptual Design of a (2-Fluoro-5-phenoxyphenyl)-based Linker

| Linker Type | Proposed Structure on Solid Support | Target Molecule Attachment | Potential Cleavage Condition |

|---|---|---|---|

| Benzyl-type | Resin-(Linker Core)-(2-Fluoro-5-phenoxyphenyl)CH-O- | Carboxylic Acid (Ester Linkage) | Acidolysis (e.g., TFA) |

Incorporation into Polymeric Structures via Copolymerization

The functionalization of polymers is a key strategy for creating materials with tailored properties. The this compound moiety can be incorporated into polymeric backbones through copolymerization after conversion to a polymerizable monomer. A well-established method for this is the Knoevenagel condensation. researchgate.netchemrxiv.org

The synthesis of a suitable monomer would begin with the oxidation of this compound to (2-Fluoro-5-phenoxy)benzaldehyde. This aldehyde can then undergo a Knoevenagel condensation with an active methylene (B1212753) compound, such as an alkyl cyanoacetate (e.g., ethyl cyanoacetate or isobutyl cyanoacetate), typically catalyzed by a base like piperidine. researchgate.netchemrxiv.orgmorressier.com This reaction yields a trisubstituted alkene, specifically an alkyl (2-fluoro-5-phenoxyphenyl)cyanoacrylate.

This functionalized acrylate (B77674) monomer can then be copolymerized with a commodity monomer, such as styrene, using free-radical polymerization initiated by a compound like 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN). researchgate.netchemrxiv.org Research on structurally similar fluoro- and phenoxy-substituted phenylcyanoacrylates has shown that they readily copolymerize with styrene. researchgate.netchemrxiv.org The resulting copolymers would possess the unique electronic and steric properties of the this compound moiety, potentially influencing the thermal and optical properties of the final polymer. The composition of the copolymer can be controlled by the monomer feed ratio and determined by elemental analysis. researchgate.net

Table 3: Copolymerization Data for Styrene and Structurally Related Phenylcyanoacrylates

| Monomer Substituent (R) | Yield (wt%) | N (wt%) in Copolymer | Monomer in Copolymer (mol%) |

|---|---|---|---|

| 4-Fluoro-3-phenoxy | 12.7 | 2.52 | 32.4 |

| 2-Fluoro-5-methyl | 11.4 | 1.72 | 15.8 |

| 2-Fluoro-5-methoxy | 13.2 | 2.43 | 25.9 |

Data adapted from studies on isobutyl and 2-methoxyethyl phenylcyanoacrylates copolymerized with styrene. researchgate.net

This data indicates that monomers with fluoro and phenoxy substituents can be effectively incorporated into polystyrene chains, suggesting a viable pathway for the utilization of this compound in materials science.

Conclusion and Future Research Perspectives

Recapitulation of Key Research Findings on (2-Fluoro-5-phenoxyphenyl)methanol

While dedicated research focusing exclusively on this compound is not extensive, its importance has been highlighted in the context of medicinal chemistry, particularly in the development of diagnostic imaging agents.

A significant investigation involved the synthesis and evaluation of a radiolabeled derivative, specifically an N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide, as a potential ligand for the peripheral benzodiazepine (B76468) receptor (PBR) nih.gov. The non-deuterated version of this ligand, which incorporates the (2-Fluoro-5-phenoxyphenyl) moiety, was found to be metabolically unstable, undergoing rapid defluorination in vivo nih.gov. To address this, a deuterium-substituted analogue was designed and synthesized to slow this metabolic breakdown nih.gov. This work underscores a key finding: while the core structure of this compound is a viable scaffold for targeting biological receptors, its metabolic stability is a critical area for consideration and modification in future drug design endeavors.

Beyond this specific application, the body of public-domain research on the fundamental properties and broader applications of this compound remains limited. This scarcity of data itself represents a key finding, highlighting a gap in the current scientific literature and pointing towards numerous opportunities for foundational research into this compound.

Future Directions in Synthetic Methodologies for Fluorinated Aryl Methanols

The synthesis of specifically substituted fluorinated aryl methanols often presents challenges, including issues of regioselectivity and the need for harsh reaction conditions. Future research is poised to address these limitations through several innovative approaches.

Advanced Catalytic Systems: While classical methods like electrophilic substitution are fundamental, they can be difficult to control for complex molecules due to the high reactivity of fluorine ncert.nic.in. The future lies in the refinement of metal-catalyzed cross-coupling reactions. Developing more robust palladium and copper catalysts will likely enable milder and more selective C-F and C-O bond formations, crucial for assembling the phenoxy ether linkage found in this compound.

Novel Intermediates: The use of highly reactive intermediates like arynes is a promising strategy for the synthesis of fluorinated aromatic compounds rsc.org. Future methodologies could exploit aryne chemistry to construct the fluorinated phenyl ring with predefined substitution patterns, offering a powerful alternative to traditional multi-step sequences.

Green and Sustainable Synthesis: A forward-looking goal is the integration of green chemistry principles. This includes developing one-pot syntheses to improve efficiency and reduce waste. Furthermore, exploring the catalytic conversion of carbon dioxide as a C1 feedstock for the methanol (B129727) group represents a long-term objective for sustainable chemical production rsc.org.

Flow Chemistry: For both safety and scalability, the adoption of continuous flow chemistry for fluorination reactions and the synthesis of aryl methanols is a critical future direction. This technology allows for precise control over reaction parameters, minimizing the risks associated with highly reactive or exothermic processes.

Advancements in Theoretical and Computational Chemistry for Predictive Studies

Computational chemistry is an indispensable tool for accelerating the discovery and development of new molecules by predicting their properties before undertaking complex and resource-intensive synthesis.

The influence of fluorine substitution on the electronic structure and aromaticity of benzene (B151609) rings has been a subject of extensive theoretical study acs.orgnih.gov. Computational methods, such as the Nucleus-Independent Chemical Shift (NICS) analysis, have been used to quantify the magnetic shielding at the center of a fluorinated aromatic ring, providing insights into its aromatic character acs.orgnih.gov. Studies have shown that fluorine substitution can stabilize the aromatic ring through strong orbital interactions, contributing to the high thermal stability and chemical resistance of many fluoropolymers acs.orgnih.gov.

For a molecule like this compound, future computational studies could provide invaluable predictive data.

Reactivity and Stability: Quantum chemical calculations can model reaction pathways and predict metabolic weak points, such as the susceptibility to defluorination observed in the PBR ligand study nih.gov. This predictive power can guide the design of more stable analogues.

Conformational Analysis: Predicting the three-dimensional structure and conformational flexibility of the molecule is crucial for understanding its potential interactions with biological targets or its packing behavior in solid-state materials.

Property Prediction: Theoretical models can estimate key physicochemical properties, guiding its application in materials science by predicting characteristics like electronic bandgap, dipole moment, and intermolecular interaction potential.

Emerging Roles in Advanced Materials Science and Molecular Engineering

The unique properties conferred by fluorine atoms—including high thermal stability, chemical inertness, and low surface energy—make fluorinated compounds highly valuable in materials science numberanalytics.comnih.gov. The structure of this compound, featuring a rigid aromatic backbone, a polar functional group, and a fluorine substituent, makes it a compelling candidate for several advanced applications.

High-Performance Polymers: The compound could serve as a key monomer or building block for novel fluoropolymers nih.gov. The rigid phenoxyphenyl structure could enhance thermal stability and mechanical strength, while the fluorine atom would contribute to chemical resistance. The methanol group provides a reactive handle for polymerization or for grafting onto other polymer backbones.

Liquid Crystals: The rational introduction of fluorine is a well-established strategy for manipulating the physical properties of liquid crystals digitellinc.com. The anisotropic shape and significant dipole moment of this compound make it a candidate for investigation as a component in liquid crystalline mixtures, potentially influencing properties like dielectric anisotropy and switching voltage.

Molecular Probes and Bio-functional Materials: Building on its known use in a PBR ligand scaffold, the molecule could be further explored for bio-applications nih.gov. Fluorinated compounds are increasingly used for ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI) due to the lack of a natural fluorine background signal in the body acs.orgnih.gov. The methanol group allows for straightforward conjugation to biomolecules, enabling its use as a reporter tag or imaging agent.

Functional Surfaces: Fluorinated molecules are fundamental to the creation of surfaces with tailored wettability nih.gov. This compound could be used to functionalize surfaces, creating hydrophobic or oleophobic coatings with high thermal and chemical stability.

Q & A

Q. What role does the fluorine atom play in modulating the compound’s electronic properties for material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.